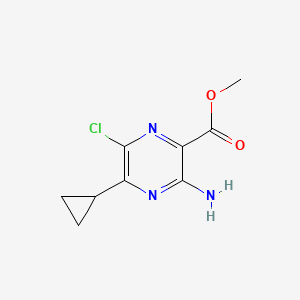
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate is a chemical compound with the molecular formula C9H10ClN3O2 It is a pyrazine derivative, characterized by the presence of an amino group, a chloro group, and a cyclopropyl group attached to the pyrazine ring
Vorbereitungsmethoden
The synthesis of Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of methyl 3-oxo-piperazine-2-ylidene acetate with N-aryl maleimides in boiling methanol and acetic acid . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability.
Analyse Chemischer Reaktionen
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrazine ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like sodium borohydride.
Cyclization Reactions: The presence of the cyclopropyl group allows for cyclization reactions, leading to the formation of various heterocyclic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups attached to the pyrazine ring.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, the compound is explored as a lead compound in drug discovery and development. It may serve as a starting point for the design of new therapeutic agents.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3,5-Diamino-6-chloropyrazine-2-carboxylate: This compound has two amino groups instead of one, which may result in different chemical and biological properties.
Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate: The presence of an additional chloro group may influence the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the cyclopropyl moiety, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10ClN3O2 |
|---|---|
Molekulargewicht |
227.65 g/mol |
IUPAC-Name |
methyl 3-amino-6-chloro-5-cyclopropylpyrazine-2-carboxylate |
InChI |
InChI=1S/C9H10ClN3O2/c1-15-9(14)6-8(11)13-5(4-2-3-4)7(10)12-6/h4H,2-3H2,1H3,(H2,11,13) |
InChI-Schlüssel |
PNDFVZBRUXEVDA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=C(N=C1N)C2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Amino-3-benzyl-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13657241.png)
![6-Butoxy-2-chlorobenzo[d]thiazole](/img/structure/B13657243.png)

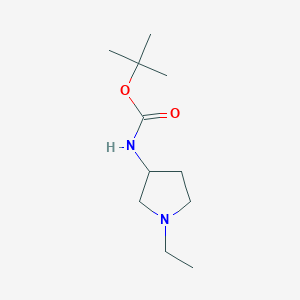

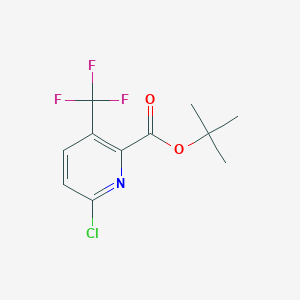
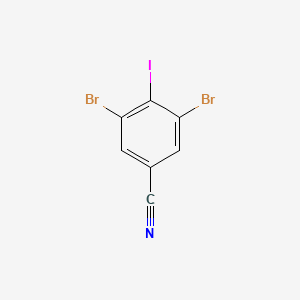

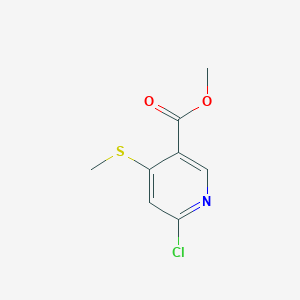
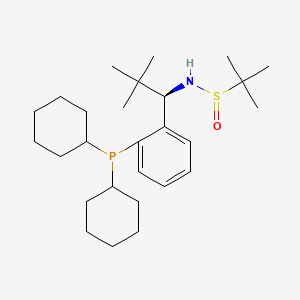
![7-Iodo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13657290.png)
![4-((4-(1-(3-(Cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)benzoic acid](/img/structure/B13657306.png)

